

# High-Performance Liquid Chromatography Method for the Quantification of Columbianadin

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**Application Note** 

#### Introduction

Columbianadin is a naturally occurring coumarin compound predominantly found in plants of the Apiaceae family, such as Angelica pubescens. It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. Accurate and reliable quantification of Columbianadin in various matrices, including plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of Columbianadin, suitable for researchers, scientists, and professionals in drug development.

## **Principle of the Method**

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of **Columbianadin**. The principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. **Columbianadin**, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The concentration of **Columbianadin** in the sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of a **Columbianadin** reference standard.



# Experimental Protocols Protocol 1: Analysis of Columbianadin in Plant Material (Angelica pubescens Radix)

- 1. Materials and Reagents
- Columbianadin reference standard (≥98% purity)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Angelica pubescens radix powder
- 0.45 μm syringe filters
- 2. Equipment
- HPLC system with a UV detector
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Centrifuge
- 3. Sample Preparation: Ultrasound-Assisted Extraction
- Accurately weigh 1.0 g of dried Angelica pubescens radix powder into a conical flask.[1]
- Add 10 mL of methanol to the flask.[1]
- Place the flask in an ultrasonic bath and extract for 20 minutes.



- After extraction, filter the solution through a 0.45 μm syringe filter into an HPLC vial.[1]
- The filtrate is now ready for HPLC analysis.
- 4. Chromatographic Conditions
- Column: C18, 5 μm, 4.6 x 250 mm
- Mobile Phase: Methanol:Water (65:35, v/v)[1]
- Flow Rate: 1.0 mL/min[1]
- · Detection Wavelength: 325 nm
- Injection Volume: 10 μL[1]
- Column Temperature: 30°C[1]
- Run Time: Approximately 10 minutes
- 5. Preparation of Standard Solutions
- Prepare a stock solution of Columbianadin (e.g., 1 mg/mL) by dissolving an accurately weighed amount of the reference standard in methanol.
- From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
- 6. Data Analysis
- Inject the standard solutions and the sample extract into the HPLC system.
- Record the peak areas of Columbianadin.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of Columbianadin in the sample extract from the calibration curve.



### Protocol 2: Analysis of Columbianadin in Rat Plasma

- 1. Materials and Reagents
- Columbianadin reference standard (≥98% purity)
- Scoparone (Internal Standard, IS)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Diethyl ether
- Rat plasma
- 2. Equipment
- HPLC system with a UV detector
- Analytical balance
- · Vortex mixer
- Centrifuge
- Nitrogen evaporator
- 3. Sample Preparation: Liquid-Liquid Extraction
- To 100 μL of rat plasma in a centrifuge tube, add the internal standard solution.
- Add 1 mL of diethyl ether for extraction.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 g for 10 minutes.



- Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject the reconstituted sample into the HPLC system.
- 4. Chromatographic Conditions
- Column: Diamonsil ODS C18, 5 μm
- Mobile Phase: Methanol:Water (85:15, v/v)
- Flow Rate: 1.0 mL/min
- · Detection Wavelength: 325 nm
- Injection Volume: 20 μL
- Column Temperature: Ambient
- Run Time: Approximately 10 minutes

#### **Data Presentation**

Table 1: Summary of HPLC Method Parameters for Columbianadin Analysis



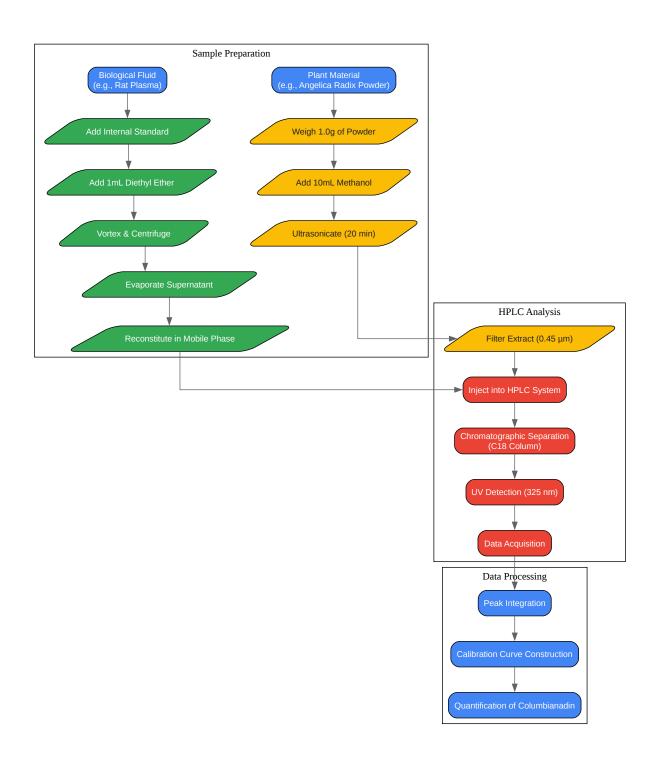
Parameter	Method 1 (Plant Material)	Method 2 (Rat Plasma)
Matrix	Angelica pubescens Radix	Rat Plasma
Column	C18 (5 µm, 4.6 x 250 mm)	Diamonsil ODS C18 (5 μm)
Mobile Phase	Methanol:Water (65:35)[1]	Methanol:Water (85:15)
Flow Rate	1.0 mL/min[1]	1.0 mL/min
Detection	UV at 325 nm	UV at 325 nm
Retention Time	Not specified	6.7 min
Internal Standard	Not specified	Scoparone (3.5 min)

Table 2: Method Validation Data for Columbianadin Analysis in Rat Plasma

Validation Parameter	Result
Linearity Range	0.2 - 20.0 μg/mL
Correlation Coefficient (r²)	0.9986
Limit of Detection (LOD)	0.05 μg/mL
Limit of Quantification (LOQ)	0.1 μg/mL
Precision (RSD%)	1.01 - 9.33%
Accuracy (%)	89.76 - 109.22%
Extraction Recovery (%)	81.61 - 89.93%

# **Visualizations**





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Caption: Workflow for HPLC analysis of Columbianadin.



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#### References

- 1. Determination of Five Coumarins in Angelicae Pubescentis Radix from Different Origins by HPTLC-Scanning PMC [pmc.ncbi.nlm.nih.gov]
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